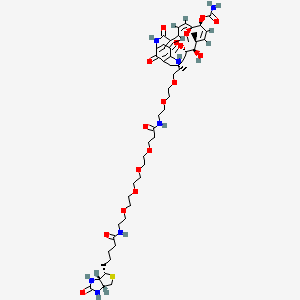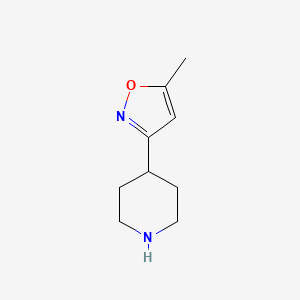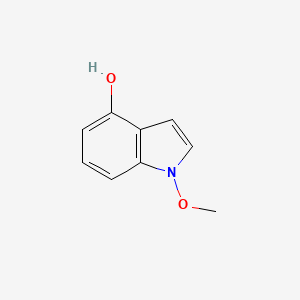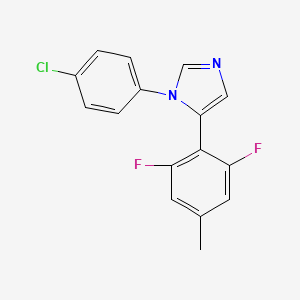
Geldanamycin-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geldanamycin-Biotin is a compound that combines geldanamycin, a benzoquinone ansamycin antitumor antibiotic, with biotin, a vitamin that is often used in biochemical assays. Geldanamycin is known for its ability to bind to Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the activation of several families of eukaryotic protein kinases and nuclear hormone receptors . This binding inhibits the Hsp90-mediated conformational maturation/refolding reaction, leading to the degradation of Hsp90 substrates . The addition of biotin allows for the use of avidin-biotin technology to isolate and study geldanamycin-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Geldanamycin-Biotin involves the chemical modification of geldanamycin to introduce a biotin moiety. This is typically achieved through a series of chemical reactions that include the activation of geldanamycin and the subsequent attachment of biotin . The product is soluble in methanol and DMSO but insoluble in water .
Industrial Production Methods
Industrial production of geldanamycin involves the fermentation of Streptomyces hygroscopicus, a bacterium known for producing this compound . Genetic engineering techniques, such as Red/ET recombination and gene complementation, have been employed to enhance the biosynthesis of geldanamycin and its analogs .
Chemical Reactions Analysis
Types of Reactions
Geldanamycin undergoes various chemical reactions, including:
Oxidation: Geldanamycin can be oxidized to form different analogs.
Reduction: Reduction reactions can modify the quinone moiety of geldanamycin.
Substitution: Substitution reactions can introduce different functional groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various geldanamycin analogs, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-(2-dimethylamino)ethylamino-17-demethoxygeldanamycin .
Scientific Research Applications
Geldanamycin-Biotin has a wide range of scientific research applications:
Mechanism of Action
Geldanamycin-Biotin exerts its effects by binding to the ATP/ADP-binding pocket of Hsp90 . This binding inhibits the chaperone function of Hsp90, leading to the degradation of its client proteins, which include several oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2 . The inhibition of Hsp90 disrupts multiple signaling pathways involved in cell growth, survival, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
17-AAG (17-allylamino-17-demethoxygeldanamycin): A less toxic analog of geldanamycin with similar Hsp90 inhibitory activity.
17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin): Another geldanamycin analog with improved solubility and reduced toxicity.
Herbimycin A, B, and C: Closely related benzoquinone ansamycins with antitumoral activity.
Uniqueness
Geldanamycin-Biotin is unique due to its combination of geldanamycin’s potent Hsp90 inhibitory activity with biotin’s utility in biochemical assays. This combination allows for the specific isolation and study of Hsp90-binding proteins, making it a valuable tool in both research and therapeutic development .
Properties
Molecular Formula |
C54H85N7O17S |
|---|---|
Molecular Weight |
1136.4 g/mol |
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-[2-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethylamino]-13-hydroxy-8,14-dimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C54H85N7O17S/c1-35-31-38-48(41(62)33-39(51(38)66)59-52(67)37(3)9-8-10-42(70-4)43(78-53(55)68)14-13-36(2)50(65)44(32-35)71-5)58-18-22-75-25-24-73-21-17-57-47(64)15-19-72-23-27-76-29-30-77-28-26-74-20-16-56-46(63)12-7-6-11-45-49-40(34-79-45)60-54(69)61-49/h8-10,13-14,33,35-36,40,42-45,49-50,58,65H,6-7,11-12,15-32,34H2,1-5H3,(H2,55,68)(H,56,63)(H,57,64)(H,59,67)(H2,60,61,69)/b10-8-,14-13-,37-9-/t35-,36+,40+,42+,43+,44+,45+,49+,50-/m1/s1 |
InChI Key |
FCOFNJAJLZRONU-LKPJZEOVSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)\C)OC)OC(=O)N)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C)OC)OC(=O)N)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)

![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)




